1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene
Overview
Description
“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It is also known by the commercial name 1336mzz (Z) . The molecular formula is C5HF9 .
Molecular Structure Analysis
The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” can be represented as CF3C=C(CF3)CF3 . The molecular weight is 232.047 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.2±3.0 kJ/mol .Scientific Research Applications
Thermal Decomposition Studies
This compound has been used in thermal decomposition studies . A series of experiments were conducted over a temperature range of 873–1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF) . The thermal decomposition mechanism of pure HFO-1336mzz (Z) was discussed and the possible formation pathways of HF and other main products were proposed .
Working Fluid for Organic Rankine Power Cycles
Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles . A Rankine cycle is a construct used to evaluate the performance of steam turbine systems; “organic” refers to the use of an organic liquid with a lower boiling point than water in such a system .
Refrigerant for Chillers
This compound is also used as a refrigerant for use in chillers . Chillers are machines that remove heat from a liquid via a vapor-compression or absorption refrigeration cycle .
Foam-blowing Agent
Hexafluoro-2-butene serves as a foam-blowing agent . Foam-blowing agents are used in the production of foam products, such as insulation materials .
Heat Transfer Applications
Z-1,1,1,4,4,4-Hexafluoro-2-butene is a useful compound in regards to heat transfer applications due to the stability of the carbon fluorine bond .
Spray Cooling Systems
Cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
Equation of State Studies
This compound has been used in the development of a Helmholtz Energy Equation of State . The equation of state is expressed explicitly in the Helmholtz energy with temperature and density as the independent variables, and is based on consistent experimental datasets .
Next-generation Refrigerants
Trans-1,1,1,4,4,4-hexafluoro-2-butene is considered to be one of the next-generation refrigerants due to its zero-ozone depletion potential, ultra-low GWP, non-flammability characteristics, and favorable thermophysical properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIRWGFFLBFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453498 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22692-37-1 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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